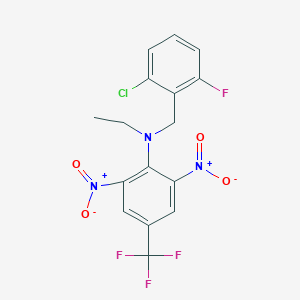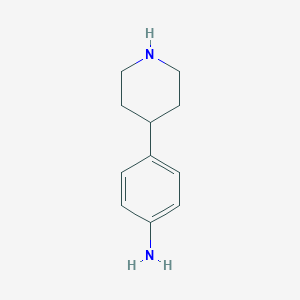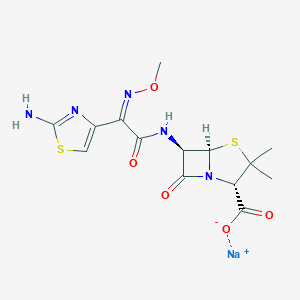
2-Atmap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Atmap, also known as 2-(2-aminopropylamino) ethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-AtmapAtmap is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-AtmapAtmap has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-AtmapAtmap in lab experiments is its well-established synthesis method. This allows for the production of large quantities of pure 2-AtmapAtmap, which is essential for conducting experiments. However, one limitation of using 2-AtmapAtmap is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are many potential future directions for research on 2-AtmapAtmap. One area of interest is its potential use as a treatment for neurodegenerative disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in materials science. 2-AtmapAtmap has been shown to have excellent adhesion properties, and further research could lead to the development of new coatings and adhesives.
Conclusion:
In conclusion, 2-AtmapAtmap is a chemical compound that has potential applications in various fields. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its potential applications and to determine its safety and efficacy in humans.
Méthodes De Synthèse
2-AtmapAtmap is synthesized by reacting ethylene oxide with 1,3-diaminopropane in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2-AtmapAtmap. This synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
2-AtmapAtmap has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
In addition to its medical applications, 2-AtmapAtmap has also been studied for its potential use in the field of materials science. It has been shown to have excellent adhesion properties and has been used to create coatings for various materials.
Propriétés
Numéro CAS |
115570-69-9 |
|---|---|
Nom du produit |
2-Atmap |
Formule moléculaire |
C14H16N5NaO5S2 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |
Clé InChI |
HXIGQSRZRNYHMA-WSTSTXJISA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Synonymes |
2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



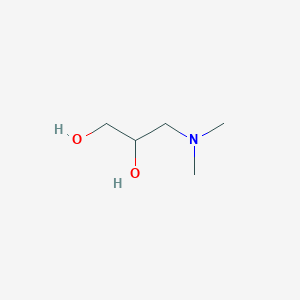
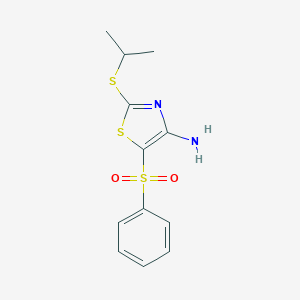






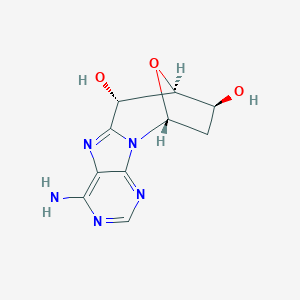
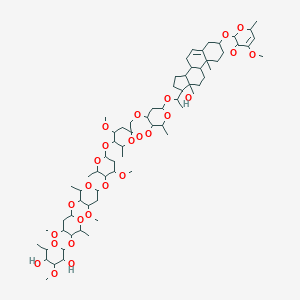
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

